molecular formula C16H14INO2 B14221951 Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide CAS No. 562835-29-4

Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide

Cat. No.: B14221951
CAS No.: 562835-29-4
M. Wt: 379.19 g/mol
InChI Key: XLLBALIEYIUQSX-UHFFFAOYSA-M
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Description

Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide is a pyridinium salt that features a benzopyran moiety. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is notable for its unique structure, which combines the properties of pyridinium and benzopyran, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide typically involves the reaction of a benzopyran derivative with a pyridinium precursor. One common method is the alkylation of 6-methyl-4-oxo-4H-1-benzopyran-2-ylmethyl chloride with pyridine in the presence of a base, followed by the addition of iodine to form the iodide salt .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium moiety can interact with negatively charged sites on proteins, while the benzopyran ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridinium salts: Structurally similar compounds that share the pyridinium core but differ in their substituents.

    Benzopyran derivatives: Compounds with the benzopyran moiety but lacking the pyridinium group.

Uniqueness

Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide is unique due to its combination of pyridinium and benzopyran structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

CAS No.

562835-29-4

Molecular Formula

C16H14INO2

Molecular Weight

379.19 g/mol

IUPAC Name

6-methyl-2-(pyridin-1-ium-1-ylmethyl)chromen-4-one;iodide

InChI

InChI=1S/C16H14NO2.HI/c1-12-5-6-16-14(9-12)15(18)10-13(19-16)11-17-7-3-2-4-8-17;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

XLLBALIEYIUQSX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C[N+]3=CC=CC=C3.[I-]

Origin of Product

United States

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